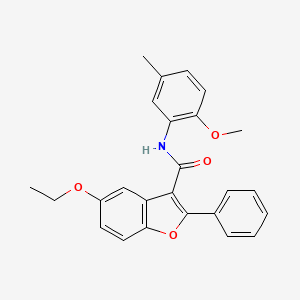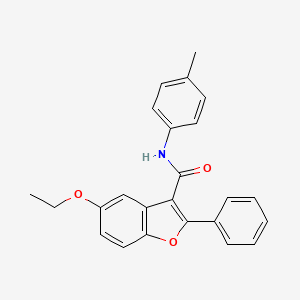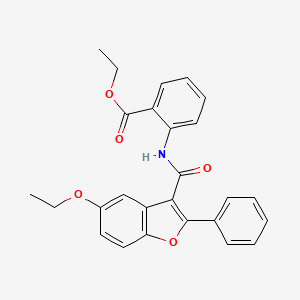
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide (hereafter referred to as Compound 1) is an organic compound with potential applications in the field of medicinal chemistry. It is a member of the benzofuran family, and its unique chemical structure has made it a valuable target for synthetic organic chemists. Compound 1 has been studied for its potential use in the treatment of various diseases, and its mechanism of action has been elucidated.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in the treatment of several diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, Compound 1 has been studied for its potential use in the treatment of diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of Compound 1 is not yet fully understood. However, it is believed to exert its effects by modulating the activity of several enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to modulate the activity of several G-protein coupled receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
Compound 1 has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of pro-inflammatory enzymes, such as COX-2 and 5-LOX. It has also been found to reduce inflammation and cell proliferation, as well as to possess antioxidant and anti-cancer properties. In addition, Compound 1 has been found to possess neuroprotective effects, as well as to modulate the activity of several G-protein coupled receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 is a relatively stable compound and can be synthesized in the laboratory with relative ease. It is also relatively inexpensive and can be purchased from chemical suppliers. However, it is important to note that Compound 1 is a potent compound and should be handled with caution in the laboratory. In addition, it is important to note that Compound 1 is a relatively new compound and its effects on humans are not yet fully understood.
Zukünftige Richtungen
The potential applications of Compound 1 are still being explored. Future research should focus on elucidating the exact mechanism of action of Compound 1 and its biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of Compound 1. Finally, further research should focus on the development of novel synthetic methods for the synthesis of Compound 1.
Synthesemethoden
The synthesis of Compound 1 has been reported in several studies. The most common method involves the reaction of 5-benzyloxy-2-methylbenzofuran with 2-methoxy-5-methylphenyl isothiocyanate in the presence of a base such as pyridine. This reaction results in the formation of a benzofuran-3-carboxamide with an N-substituted methyl group. The product can then be purified and characterized using standard methods such as NMR and HPLC.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-9-11-23(28-3)21(13-16)26-25(27)24-17(2)30-22-12-10-19(14-20(22)24)29-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVWLIUIAPEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)
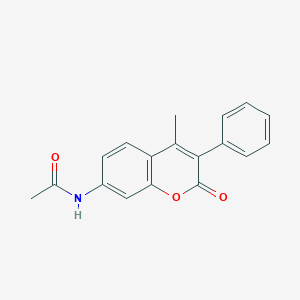
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)
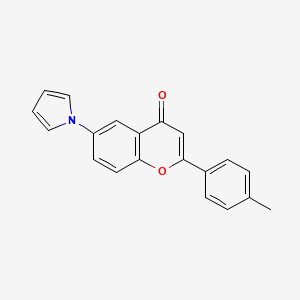
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
